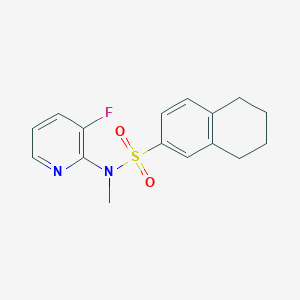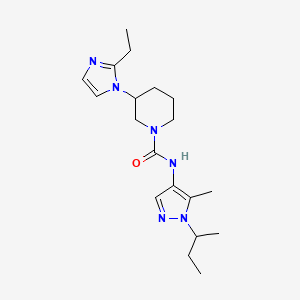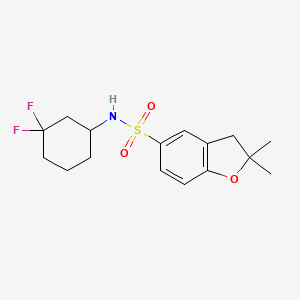![molecular formula C14H17NO3 B6972483 N-(2-hydroxyethoxy)-1-methyl-6,6a-dihydro-1aH-cyclopropa[a]indene-1-carboxamide](/img/structure/B6972483.png)
N-(2-hydroxyethoxy)-1-methyl-6,6a-dihydro-1aH-cyclopropa[a]indene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethoxy)-1-methyl-6,6a-dihydro-1aH-cyclopropa[a]indene-1-carboxamide is an intriguing compound that has garnered significant attention in the scientific community due to its unique structure and potential applications across various fields. The compound features a cyclopropane ring fused to an indene moiety, modified with hydroxyethoxy and carboxamide functional groups. This configuration imparts the molecule with distinctive chemical and physical properties that make it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethoxy)-1-methyl-6,6a-dihydro-1aH-cyclopropa[a]indene-1-carboxamide typically involves a multi-step process. The starting materials often include substituted indenes, which undergo cyclopropanation reactions to form the cyclopropane ring. Key steps in the synthesis include:
Cyclopropanation of indene derivatives using reagents like diiodomethane and zinc-copper couple.
Subsequent functionalization to introduce the hydroxyethoxy group via nucleophilic substitution reactions.
Amidation reactions to attach the carboxamide group, employing reagents such as ethyl chloroformate and an appropriate amine.
Industrial Production Methods: Industrial-scale production of this compound follows similar synthetic routes but emphasizes efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing production time and waste.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-hydroxyethoxy)-1-methyl-6,6a-dihydro-1aH-cyclopropa[a]indene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form aldehyde or carboxylic acid derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to amines using reagents such as lithium aluminum hydride.
Substitution: Halogenation or other nucleophilic substitutions can modify the aromatic indene ring or the cyclopropane ring.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols).
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-hydroxyethoxy)-1-methyl-6,6a-dihydro-1aH-cyclopropa[a]indene-1-carboxamide is utilized in the study of cyclopropane ring-opening reactions and the development of new synthetic methodologies. Its unique structure serves as a model compound for exploring reaction mechanisms and stability studies.
Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its structural motifs are reminiscent of known bioactive compounds, making it a candidate for the development of new therapeutics.
Medicine: Preclinical studies have assessed the compound's effects on various biological pathways. Its potential as an anti-inflammatory or anticancer agent is being explored, given its ability to interact with specific molecular targets.
Industry: this compound finds applications in the development of specialty chemicals and materials. Its unique properties are leveraged in the creation of polymers, coatings, and other industrial products.
Wirkmechanismus
The mechanism by which N-(2-hydroxyethoxy)-1-methyl-6,6a-dihydro-1aH-cyclopropa[a]indene-1-carboxamide exerts its effects involves interactions with specific molecular targets. The hydroxyethoxy group facilitates binding to enzyme active sites, while the carboxamide moiety enhances the compound's affinity for receptors and other proteins. The cyclopropane ring's strain energy contributes to the compound's reactivity and biological activity, enabling it to modulate various signaling pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
N-(2-hydroxyethoxy)-1-methylcyclopropylcarboxamide
N-(2-hydroxyethoxy)-2,3-dihydro-1aH-inden-1-carboxamide
N-(2-hydroxyethoxy)-1,2,3,4-tetrahydro-1aH-cyclopropa[a]indene-1-carboxamide
Uniqueness: N-(2-hydroxyethoxy)-1-methyl-6,6a-dihydro-1aH-cyclopropa[a]indene-1-carboxamide stands out due to the combination of a cyclopropane ring fused to an indene moiety, providing it with distinct steric and electronic properties. This uniqueness translates into different reactivity patterns and biological activities compared to similar compounds, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethoxy)-1-methyl-6,6a-dihydro-1aH-cyclopropa[a]indene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(13(17)15-18-7-6-16)11-8-9-4-2-3-5-10(9)12(11)14/h2-5,11-12,16H,6-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSFVWNCSVZAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C3=CC=CC=C3C2)C(=O)NOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[methyl-(1-methylpyrazol-4-yl)amino]acetamide](/img/structure/B6972402.png)
![2-[[2-(4-Methylpyrazol-1-yl)acetyl]amino]cyclohexane-1-carboxamide](/img/structure/B6972405.png)

![3-[[ethyl(methyl)amino]methyl]-N-(6-methylsulfonylpyridin-3-yl)pyrrolidine-1-carboxamide](/img/structure/B6972413.png)

![N-[1-(6-amino-5-chloropyrimidin-4-yl)piperidin-4-yl]-2-cyclopentylacetamide](/img/structure/B6972437.png)
![4-[2-[N-(2,2-dimethylpropyl)anilino]acetyl]piperazin-2-one](/img/structure/B6972442.png)

![N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide](/img/structure/B6972455.png)
![N-[4-(dimethylamino)-2,6-dimethylphenyl]-4-thiophen-3-ylpiperidine-1-carboxamide](/img/structure/B6972463.png)
![1-Methyl-4-[4-oxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]sulfonylpyrrole-2-carboxamide](/img/structure/B6972475.png)
![1-(2-methylpropyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]imidazole-4-sulfonamide](/img/structure/B6972479.png)
![4-Benzyl-1-[1-(2-methylpropyl)imidazol-4-yl]sulfonylpiperidine](/img/structure/B6972480.png)
![N-[1-(4-chlorophenyl)-2-methoxyethyl]methanesulfonamide](/img/structure/B6972500.png)
